molecular formula C23H19BrN2O2 B12042309 N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide CAS No. 304002-33-3

N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide

Cat. No.: B12042309
CAS No.: 304002-33-3
M. Wt: 435.3 g/mol
InChI Key: DHXHUFYDHCARMH-RCCKNPSSSA-N
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Description

N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide is a complex organic compound featuring a brominated aniline moiety, a phenylvinyl group, and a methylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide typically involves multiple steps. One common approach is to start with the bromination of aniline to form 4-bromoaniline. This intermediate can then be reacted with a carbonyl compound to introduce the carbonyl group. The phenylvinyl group is introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and Heck coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide involves its interaction with specific molecular targets. The brominated aniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The phenylvinyl group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide is unique due to its combination of a brominated aniline moiety, a phenylvinyl group, and a methylbenzamide structure. This unique combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

CAS No.

304002-33-3

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

N-[(E)-3-(4-bromoanilino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H19BrN2O2/c1-16-7-9-18(10-8-16)22(27)26-21(15-17-5-3-2-4-6-17)23(28)25-20-13-11-19(24)12-14-20/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+

InChI Key

DHXHUFYDHCARMH-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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